Methyl Flufenpyr
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Overview
Description
Methyl Flufenpyr is a synthetic compound known for its herbicidal properties. It is primarily used as a contact herbicide to control broad-leaved weeds in various crops such as corn, soybeans, sugarcane, potatoes, and wheat . The compound is a derivative of phenoxyacetic acid, with specific substitutions that enhance its herbicidal activity.
Preparation Methods
The synthesis of Methyl Flufenpyr involves several steps. One common method includes the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyridazinone ring . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl Flufenpyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Methyl Flufenpyr has several scientific research applications:
Chemistry: It is used as a model compound to study herbicidal mechanisms and the synthesis of related compounds.
Biology: The compound’s effects on plant physiology are studied to understand its herbicidal action.
Industry: This compound is used in the agricultural industry to control weeds and improve crop yields.
Mechanism of Action
Methyl Flufenpyr exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition disrupts the synthesis of chlorophyll, leading to the death of the targeted weeds. The molecular targets and pathways involved include the binding of the compound to the enzyme’s active site, preventing its normal function .
Comparison with Similar Compounds
Methyl Flufenpyr is unique compared to other similar compounds due to its specific substitutions on the phenoxyacetic acid structure. Similar compounds include:
Flufenpyr-ethyl: An ethyl ester derivative used as a contact herbicide.
Phenoxyacetic acid derivatives: Various compounds with similar structures but different substitutions that affect their activity and applications. The uniqueness of this compound lies in its specific substitutions that enhance its herbicidal activity and its effectiveness in controlling a wide range of broad-leaved weeds.
Properties
IUPAC Name |
methyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF4N2O4/c1-7-8(15(18,19)20)5-21-22(14(7)24)11-4-12(9(16)3-10(11)17)26-6-13(23)25-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXSELQUTMGPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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